molecular formula C13H18N2OS B2840209 N4-Phenethylmorpholine-4-carbothioamide CAS No. 284488-77-3

N4-Phenethylmorpholine-4-carbothioamide

Cat. No.: B2840209
CAS No.: 284488-77-3
M. Wt: 250.36
InChI Key: ONOMMUGEFFQYSU-UHFFFAOYSA-N
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Description

N4-Phenethylmorpholine-4-carbothioamide is a morpholine-derived compound featuring a phenethyl substituent at the N4 position and a carbothioamide (-C(S)NH₂) functional group.

Properties

IUPAC Name

N-(2-phenylethyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c17-13(15-8-10-16-11-9-15)14-7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOMMUGEFFQYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Phenethylmorpholine-4-carbothioamide typically involves the reaction of morpholine with phenethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-Phenethylmorpholine-4-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-Phenethylmorpholine-4-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-Phenethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N4-Phenethylmorpholine-4-carbothioamide, the following table compares its inferred properties with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities
This compound (hypothetical) C₁₃H₁₈N₂OS ~254.36 Phenethyl (N4), carbothioamide Likely increased lipophilicity; potential antimalarial/antimicrobial activity (inferred)
N-Phenylmorpholine-4-carbothioamide C₁₁H₁₄N₂OS 222.31 Phenyl (N4), carbothioamide Enhanced hydrogen bonding; used in synthetic intermediates
N-Phenylmorpholine-4-carboxamide C₁₁H₁₄N₂O₂ 206.24 Phenyl (N4), carboxamide Crystal structure with hydrogen-bonded chains; amide stability
3-[4-(Dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide C₂₀H₂₅N₅S 367.51 Dihydropyrazole, carbothioamide Anticancer/antimicrobial activity (common in thioamide derivatives)

Key Structural and Functional Insights

Substituent Effects: Phenethyl vs. Phenyl: The phenethyl group in this compound introduces greater lipophilicity compared to the phenyl group in N-phenylmorpholine-4-carbothioamide. This may enhance membrane permeability and bioavailability . Carbothioamide (-C(S)NH₂) vs.

Biological Activity: Morpholine derivatives with carbothioamide groups (e.g., ) are frequently explored for antimicrobial and antimalarial applications. Thioamide-containing dihydropyrazoles () show anticancer activity, highlighting the versatility of the carbothioamide moiety in diverse therapeutic contexts.

Synthetic Considerations :

  • N-Phenylmorpholine-4-carbothioamide () is synthesized via nucleophilic substitution or condensation reactions, analogous to methods used for carboxamides (). The phenethyl variant may require additional steps to introduce the longer alkyl chain.
  • Refluxing with acetic acid () is a common method for cyclization in morpholine derivatives, which could apply to this compound synthesis.

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